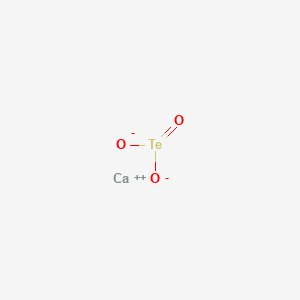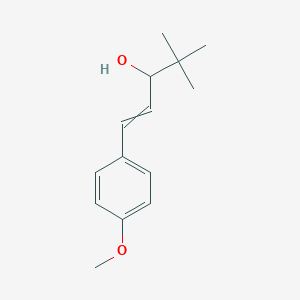
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol is an organic compound characterized by a methoxyphenyl group attached to a pentenol structure
Méthodes De Préparation
The synthesis of 1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with isobutyraldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to dehydration to yield the desired pentenol compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and agitation speed to maximize yield and purity .
Analyse Des Réactions Chimiques
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-4,4-dimethyl-1-penten-3-ol can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-4-methyl-1-penten-3-ol: This compound has a similar structure but with a different substitution pattern, leading to variations in chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-4,4-dimethyl-1-butanol: The presence of a butanol group instead of a pentenol group affects its physical and chemical properties.
1-(4-Methoxyphenyl)-4,4-dimethyl-1-hexen-3-ol: The longer carbon chain in this compound results in different solubility and reactivity characteristics.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-4,4-dimethylpent-1-en-3-ol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13(15)10-7-11-5-8-12(16-4)9-6-11/h5-10,13,15H,1-4H3 |
Clé InChI |
DIVNQNKYYURXIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C=CC1=CC=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


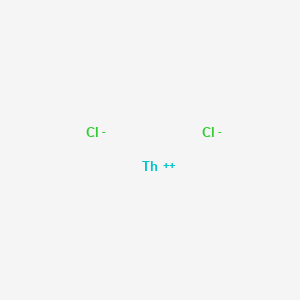


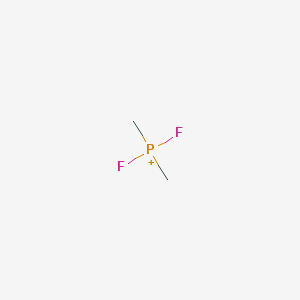
![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
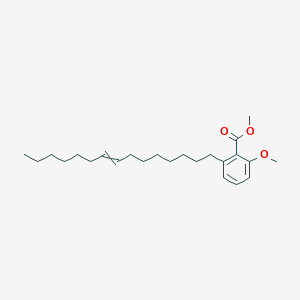
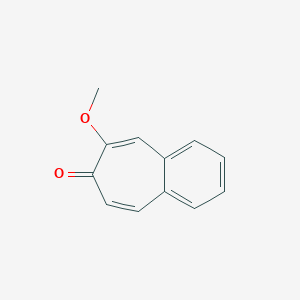
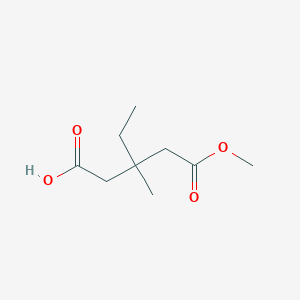
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)

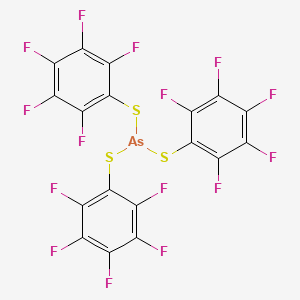
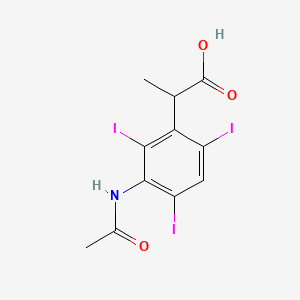
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
